molecular formula C19H16FN3O2S B2621321 N-(2-fluorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 941888-26-2

N-(2-fluorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2621321
CAS RN: 941888-26-2
M. Wt: 369.41
InChI Key: OFUOPNIRLIWAEF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-(2-fluorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide has been shown to target specific enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs). This compound binds to the ATP-binding pocket of CDKs and inhibits their activity, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to modulate the activity of several enzymes involved in cellular metabolism. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-fluorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is its ability to selectively target specific enzymes involved in cell proliferation. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of this compound is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide. One area of research could focus on the development of more selective and potent inhibitors of CDKs. Additionally, this compound could be studied for its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Finally, future studies could focus on the development of novel synthesis methods for this compound that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide has been reported in several studies. One of the most common methods involves the reaction of 2-fluoroaniline with 2-(3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thioacetic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This reaction results in the formation of this compound as a white solid.

Scientific Research Applications

N-(2-fluorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide has been studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-13-6-8-14(9-7-13)23-11-10-21-18(19(23)25)26-12-17(24)22-16-5-3-2-4-15(16)20/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUOPNIRLIWAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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